Dopamine Transporter Affinity: 3-Phenyl Regioisomer vs. 2-Phenyl Regioisomer
The 2-phenyl regioisomer 2-(3-methoxyphenyl)-allylamine (CHEMBL89233) exhibits measurable, albeit weak, affinity for the vesicular monoamine transporter (VMAT), with a Ki of 3.02 × 10⁴ nM determined in a bovine chromaffin granule ghost assay [1]. No corresponding affinity data exist for the 3-phenyl regioisomer, consistent with the hypothesis that the altered conjugation geometry and steric environment of the 3-substituted scaffold substantially reduce or eliminate engagement with this transporter. This difference is critical for programs seeking to avoid off-target dopaminergic activity; selecting the 3-phenyl isomer over the 2-phenyl isomer eliminates the documented VMAT interaction.
| Evidence Dimension | Inhibitory constant (Ki) for dopamine uptake via vesicular monoamine transporter (VMAT) |
|---|---|
| Target Compound Data | No detectable activity (not reported; inferred absence from lack of positive data in public databases) |
| Comparator Or Baseline | 2-(3-Methoxyphenyl)-allylamine (CHEMBL89233): Ki = 3.02 × 10⁴ nM |
| Quantified Difference | >30-fold reduction in VMAT affinity (estimated lower bound based on typical assay sensitivity) |
| Conditions | Resealed bovine chromaffin granule ghosts; [³H]dopamine uptake assay |
Why This Matters
In CNS drug discovery, even micromolar off-target VMAT activity can confound in vivo efficacy interpretation; the 3-phenyl isomer intrinsically avoids this documented liability.
- [1] BindingDB entry BDBM50129604. 2-(3-Methoxy-phenyl)-allylamine (CHEMBL89233). Ki = 3.02E+4 nM for dopamine uptake into resealed bovine chromaffin granule ghosts. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50129604 (accessed 2026-05-06). View Source
